molecular formula C6H13ClN2O B1373636 3-Amino-3-cyclopropylpropanamide hydrochloride CAS No. 1354953-76-6

3-Amino-3-cyclopropylpropanamide hydrochloride

Cat. No. B1373636
CAS RN: 1354953-76-6
M. Wt: 164.63 g/mol
InChI Key: DAUPZEUAZZOGRT-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropanamide hydrochloride, also known as ACPP, is a small organic molecule with a cyclic structure. It has a molecular weight of 164.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Amino-3-cyclopropylpropanamide hydrochloride is 1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H . This indicates that the molecule consists of a cyclopropyl group attached to a propanamide group with an amino group at the 3-position.


Physical And Chemical Properties Analysis

3-Amino-3-cyclopropylpropanamide hydrochloride is a powder that is stored at room temperature . Its molecular formula is C6H13ClN2O and it has a molecular weight of 164.63 .

Scientific Research Applications

Synthesis and Conversion

  • Synthesis Process : 3-Amino-3-cyclopropylpropanamide hydrochloride can be synthesized through a multi-step process. For example, 3-amino-3-vinylpropanoic acid hydrochloride can be obtained from 4-acetoxyazetidin-2-one in three steps. This process involves ozonolysis, yielding 3-amino-4-oxopropanoic acid hydrochloride (aspartate 1-semialdehyde hydrochloride) which can be isolated in a stable cyclic form (Cheung & Shoolingin‐Jordan, 1997).

Application in Chemical Reactions

  • Chemical Transformation : 3-Aminopropanol, a related compound, can react with aryl(or aralkyl or alkyl)isothiocyanates to yield corresponding thio-ureas, which can be cyclized to form hydrothiazines, suggesting a potential role in complex chemical transformations (Cherbuliez et al., 1967).

Interaction with Other Compounds

  • Reduction of Acrylamide : In the context of food science, 3-Aminopropanamide (3-APA) has been found to reduce acrylamide, a potentially harmful substance formed during cooking, through the formation of adducts via Michael addition. This interaction has implications for food safety, particularly in mitigating endogenous contaminants in thermally processed foods (Wu et al., 2018).

Medicinal Chemistry Applications

  • Anticancer Agents Synthesis : The synthesis of functionalized amino acid derivatives, including those related to 3-amino-3-cyclopropylpropanamide hydrochloride, has been explored for designing new anticancer agents. These derivatives show potential for use in cancer treatment (Kumar et al., 2009).

Biochemical Studies

  • Metabolism and Hemoglobin Adduct Formation : In human health and toxicology, studies have examined the metabolism of acrylamide and the formation of hemoglobin adducts, involving compounds similar to 3-amino-3-cyclopropylpropanamide hydrochloride. This research is crucial for understanding human exposure to certain industrial chemicals (Fennell et al., 2005).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-3-cyclopropylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUPZEUAZZOGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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